molecular formula C10H14N2O3S B1296356 Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate CAS No. 84923-27-3

Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B1296356
CAS No.: 84923-27-3
M. Wt: 242.3 g/mol
InChI Key: IHMAYUOBJHWPJT-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate is an organic compound with the molecular formula C10H14N2O3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Biochemical Analysis

Biochemical Properties

Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain nucleophilic substitution reactions, where the methylthio group is displaced by other nucleophiles . This interaction suggests that this compound can participate in reactions involving enzyme catalysis and protein binding, influencing the overall biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been noted to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and the activation or inhibition of certain signaling pathways . These effects can result in alterations in cellular functions, such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, which should be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the appropriate dosage range to maximize the compound’s efficacy while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding the metabolic pathways of this compound is crucial for predicting its behavior and effects in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can impact its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications . The compound’s localization can influence its activity and interactions with other biomolecules, thereby affecting its overall function in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate typically involves the reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with ethoxy compounds under specific conditions. One common method includes refluxing the starting material with an appropriate ethoxy reagent in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
  • Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
  • Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate

Comparison: this compound is unique due to its ethoxy group, which can influence its reactivity and interaction with biological targets. Compared to its chloro and methylthio analogs, the ethoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Properties

IUPAC Name

ethyl 4-ethoxy-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-4-14-8-7(9(13)15-5-2)6-11-10(12-8)16-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMAYUOBJHWPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1C(=O)OCC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304293
Record name Ethyl 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84923-27-3
Record name NSC165312
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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